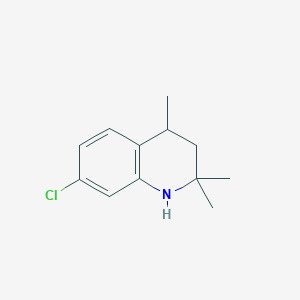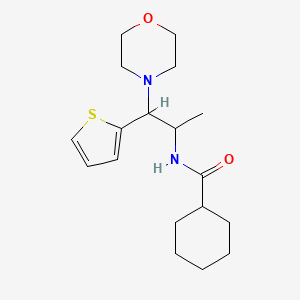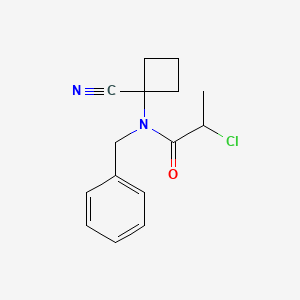![molecular formula C14H9ClN2O3 B2624403 6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954263-02-6](/img/structure/B2624403.png)
6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (hereafter referred to as 6-CMP) is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. 6-CMP is a member of the oxazole class of heterocyclic compounds, which are known for their diverse range of chemical and biological properties.
Scientific Research Applications
6-CMP has been used in a variety of scientific research applications, including drug design, protein-protein interactions, and enzyme inhibition. It has also been used in the study of molecular mechanisms, such as the inhibition of the enzyme cytochrome P450. In addition, 6-CMP has been used in the study of cancer, as it has been shown to inhibit the growth of certain tumor cells.
Mechanism of Action
Target of Action
Oxazole derivatives have been found to interact with a wide range of biological targets. They are often used as intermediates for the synthesis of new chemical entities in medicinal chemistry
Mode of Action
The mode of action of oxazole derivatives can vary greatly depending on their specific structure and the biological target they interact with . For “6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid”, specific studies would be needed to determine its mode of action.
Biochemical Pathways
Oxazole derivatives can affect a variety of biochemical pathways due to their wide spectrum of biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxazole derivatives can vary greatly depending on their specific structure
Result of Action
The molecular and cellular effects of oxazole derivatives can vary greatly depending on their specific structure and the biological target they interact with
Action Environment
The action, efficacy, and stability of oxazole derivatives can be influenced by a variety of environmental factors
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-CMP in lab experiments is that it is relatively easy to synthesize and is relatively stable. In addition, it has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, it is important to note that 6-CMP is a relatively small molecule and is not as potent as some other compounds, which may limit its usefulness in certain applications.
Future Directions
The potential applications of 6-CMP are vast and there are many possible future directions for research. One potential direction is to further explore its potential as an inhibitor of cytochrome P450. Additionally, further research into its effects on protein-protein interactions and its effects on gene expression could provide insight into its potential as a therapeutic agent. Additionally, further research into its potential as an inhibitor of tumor cell growth could lead to new treatments for cancer. Finally, further research into its potential as an enzyme inhibitor could lead to the development of new drugs.
Synthesis Methods
6-CMP can be synthesized through the reaction of 3-methyl-2-chlorophenol and 5-bromo-2-methyl-1,2-oxazole. This reaction is catalyzed by an acid, such as hydrochloric acid, and is typically conducted at room temperature. The product is isolated using column chromatography and is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
properties
IUPAC Name |
6-(2-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-9(14(18)19)6-11(16-13(12)20-17-7)8-4-2-3-5-10(8)15/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYKXDMMRJUXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2624320.png)
![N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2624322.png)


![4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2624327.png)
![4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-phenoxyphenyl)benzamide](/img/structure/B2624329.png)

![methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate](/img/structure/B2624334.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2624335.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2624336.png)


![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)
